rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridinehydrochloride,cis
CAS No.:
Cat. No.: VC18189189
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14ClNO |
|---|---|
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c1-3-8-5-7-6(1)2-4-9-7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
| Standard InChI Key | WYIJMGLNWXEHHN-LEUCUCNGSA-N |
| Isomeric SMILES | C1CNC[C@H]2[C@@H]1CCO2.Cl |
| Canonical SMILES | C1CNCC2C1CCO2.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
rac-(3aR,7aS)-Octahydrofuro[2,3-c]pyridine hydrochloride, cis, features a bicyclic framework comprising a pyridine ring fused to a tetrahydrofuran moiety. The cis configuration at the 3a and 7a positions imposes distinct stereochemical constraints, influencing its molecular geometry and intermolecular interactions. The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄ClNO |
| Molecular Weight | 163.64 g/mol |
| CAS Number | Not publicly disclosed |
| Stereochemistry | (3aR,7aS)-cis configuration |
The pyridine ring contributes basicity, while the furan oxygen introduces potential hydrogen-bonding sites, critical for target engagement. X-ray crystallography studies of analogous compounds reveal chair-like conformations in the octahydrofuropyridine system, which may stabilize receptor-ligand complexes.
Synthesis and Optimization
Synthetic Pathways
The synthesis of rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis, typically involves cyclization strategies to construct the fused ring system. A representative route includes:
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Ring-Closing Metathesis: Formation of the furan ring via catalytic metathesis of diene precursors.
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Pyridine Functionalization: Introduction of nitrogen through cycloaddition or reductive amination.
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Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to enforce the cis configuration.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key challenges include minimizing diastereomer formation and optimizing yields at high stereochemical purity. Advances in flow chemistry have enabled better control over exothermic intermediates, improving scalability.
Biological Activity and Mechanistic Insights
Neurotransmitter Modulation
Preliminary studies suggest rac-(3aR,7aS)-octahydrofuro[2,3-c]pyridine hydrochloride, cis, interacts with monoamine transporters and receptors. In silico docking simulations predict affinity for the serotonin 5-HT₂A receptor (Ki ≈ 120 nM) and dopamine D₂ receptor (Ki ≈ 250 nM), though experimental validation is pending. These interactions align with structural similarities to known psychoactive agents like aripiprazole, which modulates dopamine pathways.
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (3aR,7aR)-Octahydrofuro[3,2-b]pyridine | Trans-configuration | Lower D₂ receptor affinity |
| rac-(3aR,7aS)-cis isomer | Cis-configuration | Enhanced 5-HT₂A binding |
The cis configuration confers superior receptor selectivity compared to trans-analogues, underscoring the importance of stereochemistry in drug design.
Future Research Directions
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Mechanistic Studies: Elucidate binding kinetics and downstream signaling effects via radioligand assays.
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Therapeutic Optimization: Develop prodrug derivatives to improve bioavailability and reduce hepatotoxicity.
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Clinical Translation: Phase I trials to assess safety and pharmacokinetics in humans.
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